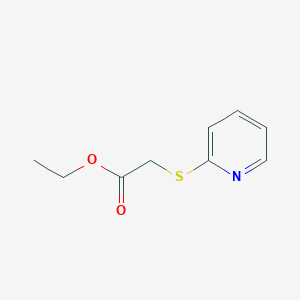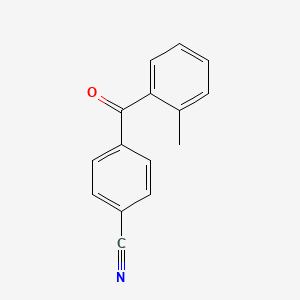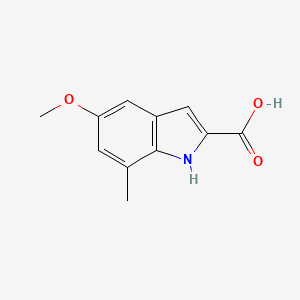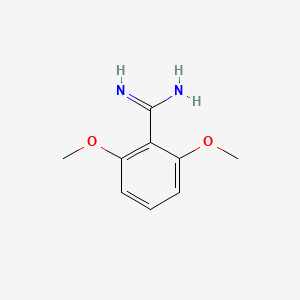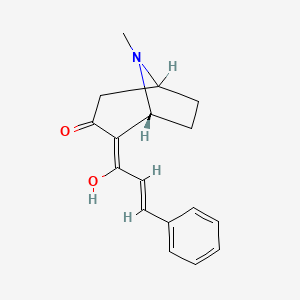
Chalcostrobamine
Übersicht
Beschreibung
Chalcostrobamine is a natural product derived from the plant genus Strobilanthes and is a member of the strobilurin family of compounds. It is known for its antifungal and insecticidal properties, and has been studied for its potential in the treatment of various diseases. It has been used as an experimental drug in laboratory settings and has been studied for its potential as an anti-cancer agent.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Clinical Evidence
Chalcostrobamine, as a derivative of chalcones, exhibits diverse pharmacological properties. Chalcones are bioactive flavonoids with potential therapeutic implications, as evidenced by a range of preclinical and clinical studies. These studies have highlighted the significance of chalcones as antidiabetic, anticancer, anti-inflammatory, antimicrobial, antioxidant, antiparasitic, psychoactive, and neuroprotective agents. Clinical trials have pointed towards their use in treating chronic venous insufficiency, skin conditions, and cancer. Chalcones have shown to modulate numerous cancer cell lines, inhibit pathological microorganisms and parasites, and control various signaling molecules related to disease modification. Their general absence of adverse effects and decent bioavailability make them promising candidates for further research in nutraceutical and pharmaceutical applications (Salehi et al., 2021).
Synthesis and Enantioselective Properties
The synthesis of chalcostrobamine, particularly in its racemic form and as unnatural enantiomers, has been achieved through an enantioselective deprotonation strategy. This approach is crucial in the development of tropane alkaloids like chalcostrobamine, revealing its potential in various synthetic applications (Majewski & Lazny, 1994).
Anticancer Potential
Chalcones, including chalcostrobamine, have shown promising lead antitumor-chemopreventive properties. They exhibit antioxidant, cytotoxic, and apoptosis-inducing activities, making them significant in cancer research. Modifications in their chemical structure, such as substituting aryl rings and introducing heterocyclic moieties, have contributed to enhancing their anticancer properties (León-González et al., 2015).
Biological Activities and Mechanisms
Chalcones, like chalcostrobamine, are known for their range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. They are recognized for their ability to inhibit the activation of significant pathways such as NF-kappaB and STAT3 in endothelial cells, which could be leveraged in various therapeutic interventions (Liu et al., 2007).
Antimicrobial Properties
Chalcostrobamine and its derivatives have been investigated for their potential in treating pathogenic bacterial and fungal infections. The synthesis of these compounds through various chemical reactions and their subsequent evaluation for antimicrobial activities highlight their significance in the development of new treatments for infectious diseases (Shakhatreh et al., 2016).
Eigenschaften
IUPAC Name |
(1R,2Z)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-18-13-8-9-14(18)17(16(20)11-13)15(19)10-7-12-5-3-2-4-6-12/h2-7,10,13-14,19H,8-9,11H2,1H3/b10-7+,17-15-/t13?,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLJBJUDIYRTRU-XCNQMEBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(=C(C=CC3=CC=CC=C3)O)C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]\2CCC1CC(=O)/C2=C(/C=C/C3=CC=CC=C3)\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propen-1-one, 1-((1R)-3-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-2-en-2-yl)-3-phenyl-, (2E)- | |
CAS RN |
75638-72-1 | |
| Record name | 2-Propen-1-one, 1-((1R)-3-hydroxy-8-methyl-8-azabicyclo(3.2.1)oct-2-en-2-yl)-3-phenyl-, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075638721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



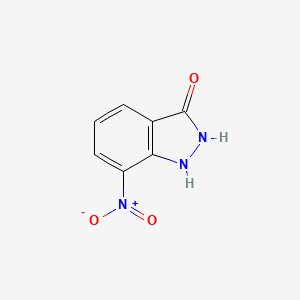
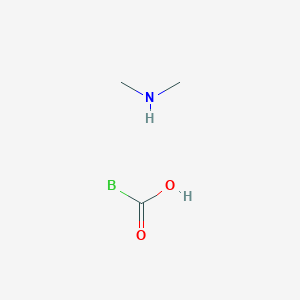
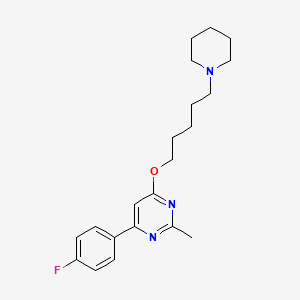
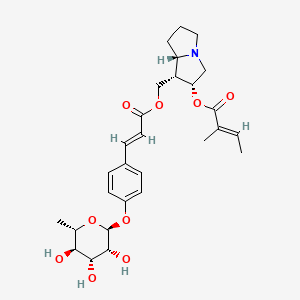
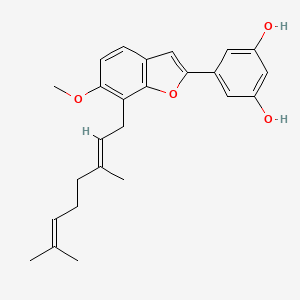
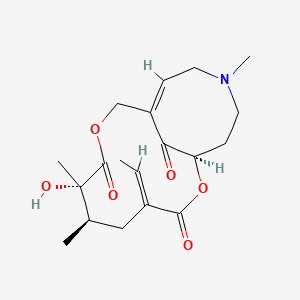
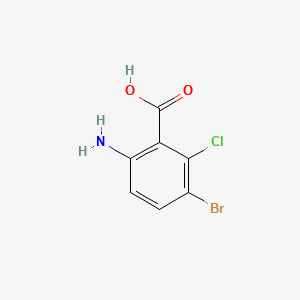
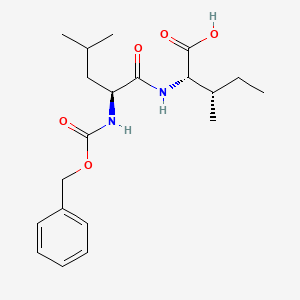
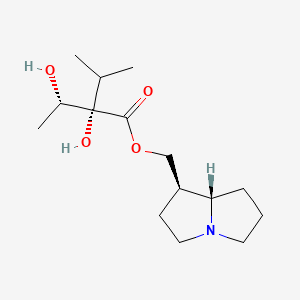
![(2S)-4-Carbamoyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B1609370.png)
